Marfey's reagent
Marfey's reagent
Used for chiral amino acid analysis.
Brand Name:
Vulcanchem
CAS No.:
95713-52-3
VCID:
VC21168276
InChI:
InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m0/s1
SMILES:
CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Molecular Formula:
C9H9FN4O5
Molecular Weight:
272.19 g/mol
Marfey's reagent
CAS No.: 95713-52-3
Cat. No.: VC21168276
Molecular Formula: C9H9FN4O5
Molecular Weight: 272.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Used for chiral amino acid analysis. |
|---|---|
| CAS No. | 95713-52-3 |
| Molecular Formula | C9H9FN4O5 |
| Molecular Weight | 272.19 g/mol |
| IUPAC Name | (2S)-2-(5-fluoro-2,4-dinitroanilino)propanamide |
| Standard InChI | InChI=1S/C9H9FN4O5/c1-4(9(11)15)12-6-2-5(10)7(13(16)17)3-8(6)14(18)19/h2-4,12H,1H3,(H2,11,15)/t4-/m0/s1 |
| Standard InChI Key | NEPLBHLFDJOJGP-BYPYZUCNSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
| SMILES | CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
| Canonical SMILES | CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator